molecular formula C24H30N2O5 B13895623 (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate

Cat. No.: B13895623
M. Wt: 426.5 g/mol
InChI Key: XPJZDZJUQJWXQX-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of amino acids followed by coupling reactions to form the desired product. The reaction conditions often include the use of protecting groups such as benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the removal of protecting groups or the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)butanoate
  • (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)ethanoate

Uniqueness

Compared to similar compounds, (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These differences can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate

InChI

InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)

InChI Key

XPJZDZJUQJWXQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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